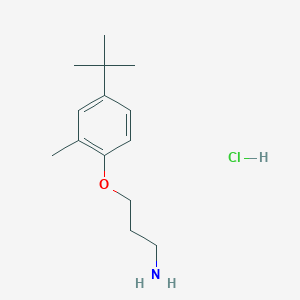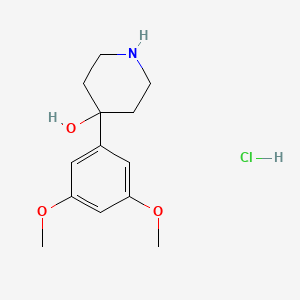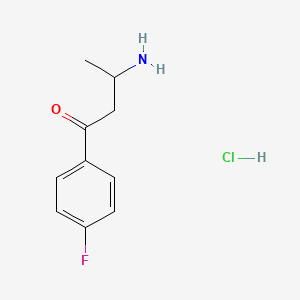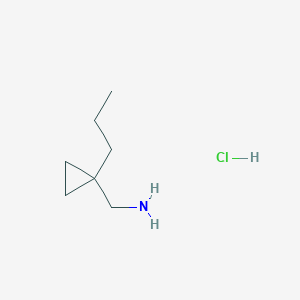![molecular formula C8H5BrN2O2 B1378351 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1427504-89-9](/img/structure/B1378351.png)
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 . It is a solid substance and should be stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is 1S/C8H5BrN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13) and the InChI key is NNWNNQTUZYVQRK-UHFFFAOYSA-N . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a solid substance . It has a molecular weight of 241.04 . The compound should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid: , also known as 5-Bromo-6-azaindole 3-carboxylic acid , is a compound that belongs to the pyrrolopyridine and azaindole families. These chemical frameworks are found in many biologically active natural products and synthetic derivatives, and they have been used extensively in drug discovery due to their interesting biochemical and biophysical properties . Below is a comprehensive analysis focusing on six unique applications of this compound:
Kinase Inhibition
Azaindoles, including derivatives like 5-Bromo-6-azaindole 3-carboxylic acid, have been widely used as kinase inhibitors. Kinase inhibitors are important in the treatment of various diseases, including cancer, due to their role in regulating cell functions .
Antidiabetic Activity
Pyrrolopyridine derivatives have shown potential in treating diabetes. Their structure has been associated with antidiabetic activity, although specific studies on 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid would be needed to confirm this .
Antimycobacterial Properties
These compounds have also been found to possess antimycobacterial activities, which could be useful in treating bacterial infections such as tuberculosis .
Antiviral Applications
The antiviral properties of pyrrolopyridines make them candidates for the development of new antiviral therapies .
Antitumor Activities
Pyrrolopyridine derivatives have been investigated for their antitumor activities, which could lead to new treatments for various forms of cancer .
Nervous System Diseases
Biological investigations suggest that compounds like 5-Bromo-6-azaindole 3-carboxylic acid could be used to treat diseases of the nervous system due to their biological activity on neural pathways .
Immune System Modulation
These compounds may also play a role in modulating the immune system, which can be beneficial in treating autoimmune diseases or in organ transplantation .
Herbicidal Activity
While not directly related to the compound , indole carboxylic acids have shown herbicidal activity. Further research could explore whether 5-Bromo-6-azaindole 3-carboxylic acid has similar properties .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact withCorticotropin-releasing hormone receptor 2 (CRHR2) . CRHR2 is involved in various physiological responses, including stress response.
Mode of Action
If it acts similarly to related compounds, it may function as an antagonist for CRHR2 , blocking the receptor and preventing its normal function.
Biochemical Pathways
If it acts on CRHR2 as suggested, it could impact the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body’s response to stress .
Result of Action
Related compounds have been shown to reduce the migration and invasion abilities of certain cells , suggesting potential anti-metastatic effects.
Eigenschaften
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-1-4-5(8(12)13)2-10-6(4)3-11-7/h1-3,10H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWAHAYJRJOVKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B1378271.png)
![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)

![1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride](/img/structure/B1378275.png)



![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)


![1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378285.png)
![4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1378288.png)
